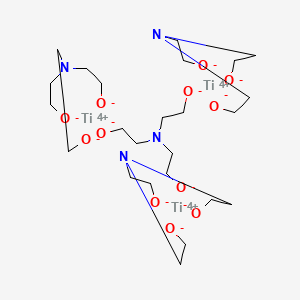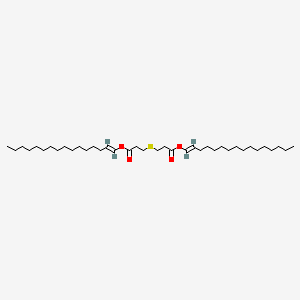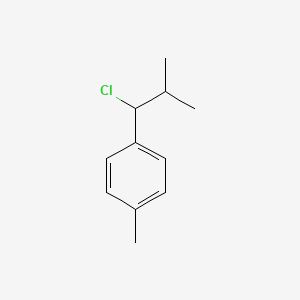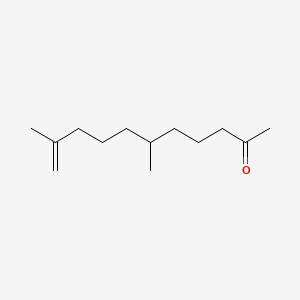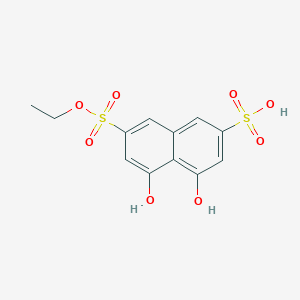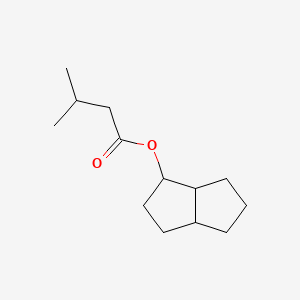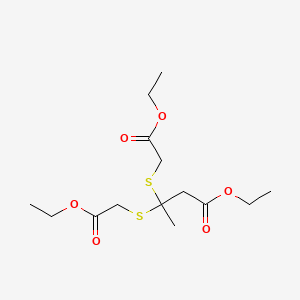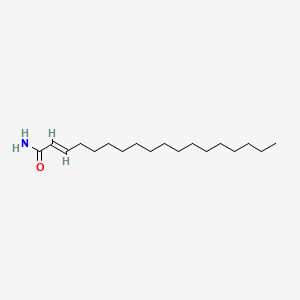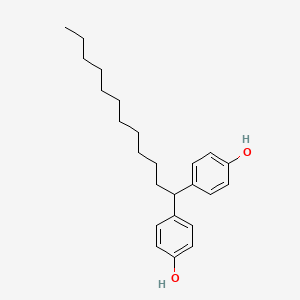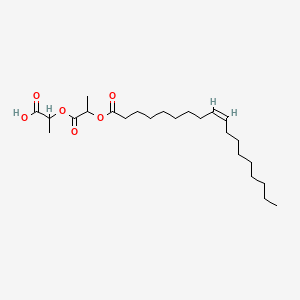
7,12-Dimethylbenzo(b)chrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-Dimethylbenzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. It is a derivative of benzo(b)chrysene, with two methyl groups attached at the 7th and 12th positions. This compound is of interest due to its potential carcinogenic properties and its use in scientific research to study cancer mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethylbenzo(b)chrysene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the alkylation of benzo(b)chrysene with methylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls to ensure purity and yield.
化学反应分析
Types of Reactions
7,12-Dimethylbenzo(b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or hydroxyl groups.
科学研究应用
7,12-Dimethylbenzo(b)chrysene is widely used in scientific research, particularly in the study of carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Used to investigate the biological effects of PAHs, including their interaction with DNA and proteins.
Medicine: Employed in cancer research to understand the mechanisms of tumor initiation and progression.
Industry: Although less common, it can be used in the development of materials with specific properties derived from PAHs.
作用机制
The mechanism of action of 7,12-Dimethylbenzo(b)chrysene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and leading to immunosuppression .
相似化合物的比较
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: The parent compound of 7,12-Dimethylbenzo(b)chrysene.
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its biological activity and reactivity. Its structure allows for specific interactions with biological molecules, making it a valuable tool in cancer research.
属性
CAS 编号 |
16301-03-4 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3 |
InChI 键 |
NSHRGRIFKGGQEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


